molecular formula C18H17FN2O2 B5587267 N-benzyl-3-(4-fluorophenyl)-N-methyl-4,5-dihydro-5-isoxazolecarboxamide

N-benzyl-3-(4-fluorophenyl)-N-methyl-4,5-dihydro-5-isoxazolecarboxamide

Cat. No. B5587267
M. Wt: 312.3 g/mol
InChI Key: YWZRDDRDKCYBLK-UHFFFAOYSA-N
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Description

"N-benzyl-3-(4-fluorophenyl)-N-methyl-4,5-dihydro-5-isoxazolecarboxamide" belongs to a class of compounds known for their potential in various fields of chemistry and pharmacology. These compounds can be characterized by their unique structures, which often contribute to specific biological activities or chemical properties.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions, starting with the construction of the core isoxazole ring followed by subsequent functionalization to introduce the benzyl, fluorophenyl, and methyl groups. For example, the synthesis of similar isoxazole-containing compounds has been achieved through methods such as cyclization reactions and the use of specific reagents to introduce the desired functional groups (McLaughlin et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds like "N-benzyl-3-(4-fluorophenyl)-N-methyl-4,5-dihydro-5-isoxazolecarboxamide" is crucial for their chemical behavior and interaction with biological targets. Techniques such as X-ray crystallography and NMR spectroscopy are often used to determine the precise arrangement of atoms within the molecule, elucidating features like the planarity of the isoxazole ring or the orientation of substituents that affect the compound's reactivity and interactions (Moreno-Fuquen et al., 2022).

Chemical Reactions and Properties

The chemical behavior of "N-benzyl-3-(4-fluorophenyl)-N-methyl-4,5-dihydro-5-isoxazolecarboxamide" and similar compounds can be influenced by the presence of the isoxazole ring and the specific substituents attached to it. These features can dictate the compound's reactivity towards nucleophiles, electrophiles, and other reagents. For instance, the fluorine atom may affect the electron distribution within the molecule, influencing its reactivity (Hutchinson et al., 2001).

properties

IUPAC Name

N-benzyl-3-(4-fluorophenyl)-N-methyl-4,5-dihydro-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2/c1-21(12-13-5-3-2-4-6-13)18(22)17-11-16(20-23-17)14-7-9-15(19)10-8-14/h2-10,17H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZRDDRDKCYBLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2CC(=NO2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-3-(4-fluorophenyl)-N-methyl-4,5-dihydro-1,2-oxazole-5-carboxamide

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